N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide
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Overview
Description
N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by the addition of cyclopropyl and isopropyl groups under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow synthesis and automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with an imidazole ring.
Omeprazole: An antiulcer drug containing an imidazole moiety.
Uniqueness
N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and isopropyl groups enhances its stability and reactivity compared to other imidazole derivatives .
Properties
Molecular Formula |
C10H17N3O2S |
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Molecular Weight |
243.33 g/mol |
IUPAC Name |
N-cyclopropyl-1-(1-propan-2-ylimidazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H17N3O2S/c1-8(2)13-6-5-11-10(13)7-16(14,15)12-9-3-4-9/h5-6,8-9,12H,3-4,7H2,1-2H3 |
InChI Key |
YWQWXWPYNUHLCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN=C1CS(=O)(=O)NC2CC2 |
Origin of Product |
United States |
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